molecular formula C25H20NO4P B14949750 Triphenyl (phenylcarbonyl)phosphorimidate

Triphenyl (phenylcarbonyl)phosphorimidate

Cat. No.: B14949750
M. Wt: 429.4 g/mol
InChI Key: HKFZLZREMKTOHD-UHFFFAOYSA-N
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Description

Triphenyl (phenylcarbonyl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl (phenylcarbonyl)phosphorimidate typically involves the reaction of triphenylphosphine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Triphenyl (phenylcarbonyl)phosphorimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triphenyl (phenylcarbonyl)phosphorimidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of triphenyl (phenylcarbonyl)phosphorimidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H20NO4P

Molecular Weight

429.4 g/mol

IUPAC Name

N-(triphenoxy-λ5-phosphanylidene)benzamide

InChI

InChI=1S/C25H20NO4P/c27-25(21-13-5-1-6-14-21)26-31(28-22-15-7-2-8-16-22,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H

InChI Key

HKFZLZREMKTOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=P(OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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